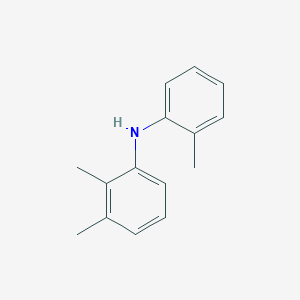

2,3-Dimethyl-N-(o-tolyl)aniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,3-Dimethyl-N-(o-tolyl)aniline is an organic compound with the molecular formula C15H17N. It is a derivative of aniline, where the aniline core is substituted with two methyl groups at the 2 and 3 positions and an o-tolyl group at the nitrogen atom. This compound is known for its applications in various chemical reactions and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dimethyl-N-(o-tolyl)aniline can be achieved through several methods. One common approach involves the reaction of 2,3-dimethylaniline with o-tolyl chloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The choice of solvents, catalysts, and purification techniques are crucial in achieving high purity and efficiency in the industrial production process.

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethyl-N-(o-tolyl)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

Reduction: Reduction reactions can convert it to the corresponding amine derivatives.

Substitution: It can undergo electrophilic aromatic substitution reactions, where the methyl groups and the aniline core can be functionalized with different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

Substitution: Electrophilic aromatic substitution reactions typically use reagents like halogens (chlorine, bromine) and nitrating agents under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

2,3-Dimethyl-N-(o-tolyl)aniline has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,3-Dimethyl-N-(o-tolyl)aniline involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile in various chemical reactions, facilitating the formation of new chemical bonds. Its effects are mediated through the activation or inhibition of specific enzymes and receptors, depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

2,3-Dimethylaniline: Lacks the o-tolyl group, making it less sterically hindered.

N-(o-Tolyl)aniline: Does not have the additional methyl groups at the 2 and 3 positions.

2,3-Dimethyl-N-(p-tolyl)aniline: Similar structure but with the tolyl group in the para position.

Uniqueness

2,3-Dimethyl-N-(o-tolyl)aniline is unique due to the specific positioning of its substituents, which can influence its reactivity and interactions in chemical reactions. The combination of the 2,3-dimethyl groups and the o-tolyl group provides distinct steric and electronic properties that differentiate it from other similar compounds.

Biological Activity

2,3-Dimethyl-N-(o-tolyl)aniline is an organic compound belonging to the class of anilines, characterized by its dimethyl and o-tolyl substituents. This compound has garnered attention in various fields due to its potential biological activities. Understanding its interactions with biological systems is crucial for evaluating its therapeutic potential and environmental impact.

- Molecular Formula : C_{12}H_{15}N

- Molecular Weight : 211.30 g/mol

- Structure : The compound features a nitrogen atom bonded to a dimethyl group and an o-tolyl group, contributing to its aromatic character and reactivity.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Activity : Similar compounds have shown effectiveness against various microbial strains, suggesting potential applications in antimicrobial therapies.

- Anticancer Properties : Studies on structurally related compounds have indicated cytotoxic effects on cancer cell lines, highlighting the need for further investigation into this compound's anticancer potential.

- Enzyme Inhibition : Some derivatives of aniline have been reported to inhibit specific enzymes, which could be relevant for drug design.

Anticancer Activity

A study explored the cytotoxic effects of various aniline derivatives on murine melanoma B16 cells. Results indicated that modifications in the structure significantly influenced the potency against cancer cells. For instance, compounds with similar structural features to this compound demonstrated notable antiproliferative effects (Table 1).

| Compound Name | Cytotoxicity (IC50 μM) | Mechanism of Action |

|---|---|---|

| This compound | TBD | Apoptosis induction via mitochondrial pathway |

| 4-Methylaniline | TBD | DNA intercalation |

| N,N-Dimethylaniline | TBD | Enzyme inhibition |

Antimicrobial Activity

In another study focusing on antimicrobial properties, derivatives of anilines were tested against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The results suggested that this compound may possess similar antimicrobial efficacy due to its structural similarities with known active compounds.

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with cellular targets. For instance:

- Cell Membrane Interaction : The compound's lipophilicity allows it to penetrate cell membranes effectively.

- Reactive Oxygen Species (ROS) Generation : Some studies indicate that similar compounds can induce oxidative stress in cells, leading to apoptosis.

Properties

Molecular Formula |

C15H17N |

|---|---|

Molecular Weight |

211.30 g/mol |

IUPAC Name |

2,3-dimethyl-N-(2-methylphenyl)aniline |

InChI |

InChI=1S/C15H17N/c1-11-8-6-10-15(13(11)3)16-14-9-5-4-7-12(14)2/h4-10,16H,1-3H3 |

InChI Key |

PZOGNAYSGQHCPC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)NC2=CC=CC=C2C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.